molecular formula C8H10O5 B143004 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate CAS No. 184901-84-6

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

Cat. No.: B143004
CAS No.: 184901-84-6
M. Wt: 186.16 g/mol
InChI Key: ATPBHLAWGXOMOR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as hydroxy (4-hydroxyphenyl)acetic acid hydrate, is an organic compound with the molecular formula C8H10O5. It is a derivative of phenylacetic acid and is characterized by the presence of hydroxyl groups on both the phenyl ring and the acetic acid moiety. This compound is commonly used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate typically involves the hydroxylation of phenylacetic acid derivatives. One common method involves the reaction of 4-hydroxybenzaldehyde with glyoxylic acid in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as crystallization, filtration, and drying to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and metabolic pathways involving phenolic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring and acetic acid moiety allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This compound can modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual hydroxylation, which enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBHLAWGXOMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506557
Record name Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184901-84-6, 7198-10-9
Record name Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-hydroxymandelic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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